An In-depth Technical Guide to (S)-1,2-Epoxy-5-hexene: Properties, Synthesis, and Reactivity
An In-depth Technical Guide to (S)-1,2-Epoxy-5-hexene: Properties, Synthesis, and Reactivity
Introduction: A Versatile Chiral Building Block
(S)-(-)-1,2-Epoxy-5-hexene, a chiral epoxide, stands as a pivotal intermediate in modern organic synthesis, particularly within the realms of pharmaceutical and agrochemical development.[1][2] Its unique bifunctional nature, possessing both a reactive epoxide ring and a terminal alkene, allows for orthogonal chemical modifications, making it a valuable scaffold for constructing complex molecular architectures.[3] The defined (S)-stereochemistry at one of its two stereocenters offers a distinct advantage in asymmetric synthesis, enabling the preparation of enantiomerically pure target molecules. This guide provides an in-depth exploration of the chemical and physical properties of (S)-1,2-Epoxy-5-hexene, details its most effective synthetic routes, and examines the principles governing its reactivity, offering a comprehensive resource for researchers and drug development professionals.
Molecular Structure and Stereochemistry
(S)-1,2-Epoxy-5-hexene, with the chemical formula C₆H₁₀O, is comprised of a six-carbon chain.[1] An epoxide (oxirane) ring is located at the C1 and C2 positions, and a carbon-carbon double bond is present between C5 and C6. The designation "(S)" refers to the stereochemical configuration at the C2 carbon of the epoxide ring, which is a chiral center. The IUPAC name for this compound is (S)-2-(But-3-en-1-yl)oxirane.[4]
The presence of the strained three-membered epoxide ring is the primary driver of its reactivity.[5] The combination of angle and torsional strain makes the C-O bonds susceptible to nucleophilic attack, leading to ring-opening.[5]
Molecular Structure of (S)-1,2-Epoxy-5-hexene
Caption: 2D structure of (S)-1,2-Epoxy-5-hexene.
Physicochemical and Spectroscopic Properties
A comprehensive understanding of the physical and spectroscopic properties of (S)-1,2-Epoxy-5-hexene is essential for its effective use in synthesis, including for reaction monitoring, purification, and characterization of subsequent products.
Physical Properties
| Property | Value | Source(s) |
| CAS Number | 137688-21-2 | [1][2] |
| Molecular Formula | C₆H₁₀O | [1] |
| Molecular Weight | 98.14 g/mol | [1][2] |
| Appearance | Colorless to slightly yellow liquid | [3] |
| Boiling Point | 119-121 °C (at 760 mmHg) | |
| Density | 0.87 g/mL (at 25 °C) | |
| Refractive Index (n²⁰/D) | 1.425 | |
| Optical Rotation | [α]²⁰/D -13.5° (neat) | [Typical value, specific rotation can vary with purity] |
| Solubility | Soluble in organic solvents, limited solubility in water. | [3] |
| Storage Temperature | 2-8°C, under inert atmosphere. |
Spectroscopic Data
Spectroscopic analysis is critical for confirming the identity and purity of (S)-1,2-Epoxy-5-hexene.
-
¹H NMR (Proton Nuclear Magnetic Resonance): The ¹H NMR spectrum provides a distinct fingerprint of the molecule's proton environments. Key expected signals include:
-
Vinyl Protons (C5-H, C6-H₂): A complex multiplet between 5.0-6.0 ppm.
-
Epoxide Protons (C1-H₂, C2-H): Signals typically found in the 2.4-3.1 ppm range. The diastereotopic protons on C1 will appear as distinct signals, often as doublets of doublets, coupling to the C2 proton. The C2 proton will appear as a multiplet.
-
Allylic and Alkyl Protons (C3-H₂, C4-H₂): Multiplets in the 1.4-2.3 ppm region.[6][7]
-
-
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance):
-
Vinyl Carbons: ~138 ppm (C5) and ~115 ppm (C6).
-
Epoxide Carbons: ~52 ppm (C2) and ~47 ppm (C1).
-
Alkyl Carbons: Signals for C3 and C4 will appear in the upfield region of the spectrum.
-
-
IR (Infrared) Spectroscopy: The IR spectrum is useful for identifying key functional groups.
-
C=C Stretch: A weak absorption around 1640 cm⁻¹.
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=C-H Stretch: A peak just above 3000 cm⁻¹ (typically ~3075 cm⁻¹).
-
Epoxide Ring Vibrations: Characteristic peaks include a symmetric ring breathing (or C-O-C symmetric stretch) around 830-950 cm⁻¹ and an asymmetric ring breathing (or C-O-C asymmetric stretch) near 1250 cm⁻¹.[8][9]
-
-
Mass Spectrometry (MS): Electron ionization (EI) mass spectrometry will show the molecular ion peak (M⁺) at m/z = 98. Key fragmentation patterns would involve the loss of fragments such as C₂H₃ (vinyl) or C₃H₅.[10]
Synthesis of Enantiopure (S)-1,2-Epoxy-5-hexene
The preparation of enantiomerically pure (S)-1,2-Epoxy-5-hexene is paramount for its application in asymmetric synthesis. Two primary, scalable strategies have been established: the hydrolytic kinetic resolution of the corresponding racemic epoxide and the asymmetric synthesis from a chiral precursor.[11]
Method 1: Hydrolytic Kinetic Resolution (HKR) via Jacobsen's Catalyst
This is a robust and widely adopted method that begins with the non-selective epoxidation of a commodity chemical, 1,5-hexadiene, followed by the selective reaction of one enantiomer of the resulting racemic epoxide.[6][11]
Causality and Expertise: The core of this method lies in the Jacobsen-Katsuki epoxidation and subsequent hydrolytic kinetic resolution. The epoxidation of 1,5-hexadiene with an oxidant like meta-chloroperoxybenzoic acid (mCPBA) is a straightforward process that yields racemic 1,2-epoxy-5-hexene.[11] The critical, value-adding step is the HKR. This process utilizes a chiral (salen)Co(II) complex, known as Jacobsen's catalyst.[12][13] In the presence of water, this catalyst stereoselectively catalyzes the ring-opening of the (R)-enantiomer to form the corresponding diol, leaving the desired (S)-enantiomer unreacted and thus enantiomerically enriched.[11] The choice of the (R,R)-catalyst to resolve the (S)-epoxide is based on the well-established mechanistic understanding of this catalyst system. The separation of the unreacted (S)-epoxide from the more polar diol is readily achieved by distillation or chromatography.
Workflow: Synthesis of (S)-1,2-Epoxy-5-hexene via HKR
Caption: Scalable synthesis of (S)-1,2-epoxy-5-hexene.
Experimental Protocol: Hydrolytic Kinetic Resolution
This protocol is adapted from established literature procedures.[11]
-
Catalyst Activation: In a reaction vessel under an inert atmosphere, add the (R,R)-Jacobsen's (salen)Co(II) catalyst (typically 0.2-0.5 mol%). Add toluene and stir to dissolve. To activate the catalyst to the Co(III) state, bubble air through the solution for 10-15 minutes, then add glacial acetic acid (2 mol%).
-
Reaction Setup: Add racemic 1,2-epoxy-5-hexene (1.0 equiv) to the activated catalyst solution.
-
Resolution: Cool the mixture to 0-4°C in an ice bath. Add water (0.55 equiv) dropwise. Allow the reaction to slowly warm to room temperature and stir vigorously for 12-24 hours.
-
Monitoring: The reaction progress and enantiomeric excess (ee) of the remaining epoxide can be monitored by chiral GC analysis.
-
Workup and Purification: Once the desired ee is reached (typically >99% for the epoxide at ~55% conversion), the reaction mixture is filtered to recover the catalyst. The organic phase is then washed, dried, and concentrated. The final product, (S)-1,2-epoxy-5-hexene, is purified from the diol byproduct by vacuum distillation.
Method 2: Asymmetric Synthesis from (R)-Epichlorohydrin
This approach builds the target molecule from a readily available chiral starting material, (R)-epichlorohydrin.
Causality and Expertise: This strategy leverages the existing stereocenter in (R)-epichlorohydrin. The key transformation is a nucleophilic ring-opening of the epoxide with a Grignard reagent, specifically allylmagnesium chloride, in the presence of a copper(I) catalyst.[6][14] The copper catalyst facilitates a regioselective Sₙ2' type reaction, where the allyl group adds to the C3 position, displacing the chloride and opening the epoxide to form a chlorohydrin intermediate. Subsequent treatment with a base, such as sodium hydroxide, promotes an intramolecular Williamson ether synthesis: the alkoxide formed deprotonates the hydroxyl group, which then displaces the chloride to form the new epoxide ring, yielding the desired (S)-1,2-epoxy-5-hexene. This route is often favored for its cost-effectiveness and high overall yield.[6]
Key Reactions and Synthetic Utility
The synthetic power of (S)-1,2-epoxy-5-hexene stems from the high reactivity of the epoxide ring towards a wide array of nucleophiles. These ring-opening reactions are typically highly regioselective and stereospecific.
Nucleophilic Ring-Opening
The regioselectivity of the ring-opening is dictated by the reaction conditions.
-
Basic or Neutral Conditions (Sₙ2 Mechanism): Under basic or neutral conditions, strong nucleophiles (e.g., RO⁻, RS⁻, CN⁻, R₂CuLi, Grignard reagents) will attack the least sterically hindered carbon atom, which is the C1 position.[15][16][17] This is a classic Sₙ2 reaction, proceeding with an inversion of stereochemistry at the site of attack. The attack occurs from the backside relative to the C-O bond being broken.
Mechanism: Ring-Opening with a Strong Nucleophile
Caption: Sₙ2 ring-opening of (S)-1,2-epoxy-5-hexene.
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Acidic Conditions (Sₙ1-like Mechanism): In the presence of an acid, the epoxide oxygen is first protonated, making it a better leaving group.[5] The nucleophile (which is often weak, like H₂O or an alcohol) then attacks. In this case, the attack occurs preferentially at the more substituted carbon (C2), as this carbon can better stabilize the partial positive charge that develops in the transition state.[5] While the reaction still proceeds with an overall anti-addition, the regioselectivity is reversed compared to basic conditions.
This predictable and controllable reactivity makes (S)-1,2-epoxy-5-hexene a cornerstone in the synthesis of chiral alcohols, amino alcohols, and other key intermediates for pharmaceuticals such as the anticancer drug Halaven.[11]
Safety and Handling
(S)-1,2-Epoxy-5-hexene is a flammable liquid and should be handled with appropriate precautions.[18] It is harmful if swallowed, inhaled, or in contact with skin.[16] It is also suspected of causing genetic defects.[18]
-
Personal Protective Equipment (PPE): Wear protective gloves, safety glasses with side shields, and a lab coat. All handling should be performed in a well-ventilated fume hood.[16]
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from heat, sparks, and open flames. It is often stored in a refrigerator designated for flammable materials.[3][18] It is also noted to be moisture-sensitive.[18]
-
Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.[16]
Conclusion
(S)-1,2-Epoxy-5-hexene is a chiral building block of significant value to the scientific research and drug development communities. Its well-defined stereochemistry and dual functionality provide a reliable platform for the efficient and stereocontrolled synthesis of complex molecules. A thorough understanding of its properties, synthetic routes—particularly the robust Jacobsen hydrolytic kinetic resolution—and the predictable nature of its ring-opening reactions is crucial for leveraging its full synthetic potential. Adherence to proper safety and handling protocols ensures its effective and safe utilization in the laboratory.
References
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Guthrie, D., Saathoff, J., Sahani, R., et al. (2024). Synthetic Process Development of (R)-(+)-1,2-Epoxy-5-hexene: An Important Chiral Building Block. Organic Process Research & Development. Available at: [Link][6][11][14]
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Larrow, J. F., & Jacobsen, E. N. (2004). Industrial Applications of The Jacobsen Hydrolytic Kinetic Resolution Technology. Scribd. Available at: [Link][12]
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Chemistry Steps. (n.d.). Epoxides Ring-Opening Reactions. Retrieved from: [Link][5]
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Khan Academy. (2012). Ring-opening reactions of epoxides: Strong nucleophiles. YouTube. Available at: [Link][16]
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Tokunaga, M., Larrow, J. F., Kakiuchi, F., & Jacobsen, E. N. (1997). Highly Selective Hydrolytic Kinetic Resolution of Terminal Epoxides Catalyzed by Chiral (salen)CoIII Complexes. Science, 277(5328), 936-938. Available at: [Link]
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Khan Academy. (n.d.). Ring-opening reactions of epoxides: Strong nucleophiles. Retrieved from: [Link][17]
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Faiz, S., & Zahoor, A. F. (2016). Ring opening of epoxides with C-nucleophiles. Molecular diversity, 20(4), 969–987. Available at: [Link]
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Spectroscopy Online. (2022). The Infrared Spectra of Polymers V: Epoxies. Retrieved from: [Link][8]
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